Mass Spectrometry Fragmentation Pattern of 3-(1-Ethyl-piperidin-4-yl)-propionic Acid Hydrochloride: A Mechanistic Guide
Mass Spectrometry Fragmentation Pattern of 3-(1-Ethyl-piperidin-4-yl)-propionic Acid Hydrochloride: A Mechanistic Guide
Executive Summary
3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride is a highly polar, functionalized piperidine derivative frequently utilized as a building block in drug discovery and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Understanding its exact mass spectrometry (MS) fragmentation pattern is critical for bioanalytical quantification, metabolite identification, and impurity profiling. This whitepaper provides a comprehensive, mechanistically grounded guide to the collision-induced dissociation (CID) pathways of this molecule.
Physicochemical Profile & Ionization Causality
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Chemical Formula (Free Base): C10H19NO2
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Monoisotopic Mass: 185.1416 Da
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Ionization Mode: Positive Electrospray Ionization (ESI+)
Causality of Ionization: The molecule is supplied as a hydrochloride salt. In solution, particularly within the acidic aqueous/organic mobile phases (e.g., 0.1% Formic Acid) standard in LC-MS workflows, the HCl completely dissociates. The highly basic tertiary amine of the piperidine ring acts as the primary protonation site. Consequently, ESI+ is the optimal ionization mode, yielding a highly stable, abundant precursor ion [M+H]+ at m/z 186.15.
Mechanistic Fragmentation Pathways (CID)
Upon isolation of the m/z 186.15 precursor ion in a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole), the application of collision energy (CE) induces specific bond cleavages. The piperidine ring's fragmentation in a mass spectrometer is heavily influenced by the nature of its N-substituents, typically undergoing alpha-cleavage or N-dealkylation[1].
Pathway A: Carboxylic Acid Dehydration & Decarbonylation (Low to Medium CE) Acidic metabolites containing carboxylic acids characteristically exhibit a neutral loss of water (-18 Da) under CID[2]. The protonated precursor (m/z 186.15) readily loses H2O from the propionic acid side chain to form an acylium ion or a cyclic intermediate at m/z 168.14. Subsequent application of higher collision energy drives the loss of carbon monoxide (-28 Da), yielding the m/z 140.14 fragment.
Pathway B: N-Dealkylation (Medium CE) The N-ethyl group is susceptible to inductive cleavage. The loss of the ethyl group as neutral ethylene (C2H4, -28 Da) via a cyclic transition state leaves a secondary piperidine amine at m/z 158.12.
Pathway C: Side-Chain Cleavage and Ring Fission (High CE) At elevated collision energies, the C-C bond connecting the propionic acid moiety to the piperidine ring is cleaved. The loss of acrylic acid (C3H4O2, -72 Da) generates a stable N-ethylpiperidine fragment at m/z 114.13. Further bioactivation and fragmentation of the piperidine ring often lead to distinct ring-opening events, producing lower mass diagnostic fragments such as m/z 84.08[3].
Quantitative Fragmentation Data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Fragment Formula | Proposed Mechanism | Relative Abundance |
| 186.15 | 168.14 | 18.01 (H2O) | C10H18NO+ | Dehydration of carboxylic acid | High |
| 186.15 | 158.12 | 28.03 (C2H4) | C8H16NO2+ | N-dealkylation (loss of ethylene) | Medium |
| 186.15 | 140.14 | 46.01 (H2O + CO) | C9H18N+ | Dehydration + Decarbonylation | Medium |
| 186.15 | 114.13 | 72.02 (C3H4O2) | C7H15N+ | Loss of propionic acid side chain | Low-Medium |
| 186.15 | 84.08 | 102.07 | C5H10N+ | Piperidine ring cleavage | Low |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure absolute data integrity and reproducibility, the following protocol integrates continuous self-validation mechanisms (System Suitability Tests and Internal Standards).
Step 1: Sample Preparation & Matrix Validation
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Action: Dissolve 1.0 mg of 3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride in 1.0 mL of Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
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Self-Validation (Internal Standard): Spike the working solution with 50 ng/mL of a stable isotope-labeled standard (e.g., Piperidine-d5). The consistent peak area of the heavy isotope across all injections validates that matrix effects (ion suppression/enhancement) are controlled and extraction recovery is stable.
Step 2: Chromatographic Separation
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Action: Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm) maintained at 40°C. Run a gradient elution at 0.4 mL/min. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 3 minutes.
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Self-Validation (Carryover Check): Inject a double-blank (solvent only) immediately following the highest concentration sample. The protocol is only valid if the blank shows <0.1% of the Lower Limit of Quantification (LLOQ) signal at the analyte's retention time.
Step 3: Mass Spectrometry (ESI+) Acquisition
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Action: Operate the mass spectrometer in Positive ESI mode. Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 400°C, and Desolvation Gas Flow to 800 L/hr. Perform a Product Ion Scan (MS2) isolating m/z 186.1. Ramp the Collision Energy (CE) from 15 eV to 40 eV using Argon as the collision gas. Causality: Ramping the CE is required to simultaneously capture low-energy fragments (dehydration) and high-energy fragments (ring fission) in a single acquisition window.
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Self-Validation (System Suitability): Prior to the run, infuse a known calibrant mix (e.g., Reserpine). The system is validated for acquisition only if mass accuracy is <5 ppm and the signal-to-noise (S/N) ratio exceeds 100:1.
Mechanistic Pathway Visualization
Fig 1: CID fragmentation pathway of 3-(1-Ethyl-piperidin-4-yl)-propionic acid[M+H]+.
References
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Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives Source: Benchchem URL:[1]
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Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries Source: ACS Publications URL:[2]
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LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways Source: RSC Publishing URL:[3]
